4-Fluoro-2-methylbenzenesulfonyl chloride

Catalog No.
S718643
CAS No.
7079-48-3
M.F
C7H6ClFO2S
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylbenzenesulfonyl chloride

CAS Number

7079-48-3

Product Name

4-Fluoro-2-methylbenzenesulfonyl chloride

IUPAC Name

4-fluoro-2-methylbenzenesulfonyl chloride

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C7H6ClFO2S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4H,1H3

InChI Key

XLPGWKNCWMFHOD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)Cl

The exact mass of the compound 4-Fluoro-2-methylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-2-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.64 g/mol. It appears as a clear to yellow liquid with a boiling point of approximately 245-246 °C and a density of 1.433 g/cm³ . The compound is categorized as hazardous, causing severe skin burns and eye damage upon contact . Its structure features a fluorine atom and a methyl group attached to a benzene ring, which contributes to its reactivity and utility in chemical synthesis.

Organic Synthesis

-Fluoro-2-methylbenzenesulfonyl chloride (Fmoc-Cl) is a valuable reagent in organic synthesis, particularly for the introduction of a Fmoc (Fluorenylmethoxycarbonyl) protecting group. The Fmoc group is a widely used temporary protecting group for amines in peptide synthesis.

Fmoc-Cl reacts readily with amines under basic conditions to form the corresponding Fmoc-protected amine. This reaction is chemoselective, meaning it preferentially reacts with amines over other functional groups present in the molecule. The Fmoc group can be easily removed under mild acidic conditions, leaving the free amine behind. This makes Fmoc a versatile protecting group for various organic synthesis applications [, ].

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cl finds particular importance in Solid-Phase Peptide Synthesis (SPPS), a technique for efficiently creating peptides. In SPPS, the peptide is assembled on a solid support, with each amino acid residue added one by one in a stepwise manner. Fmoc-Cl is commonly used to introduce Fmoc protection to the N-terminus (amino group) of the growing peptide chain during each coupling step. The Fmoc group ensures the selectivity of the reaction and prevents undesired side reactions. After chain assembly is complete, the Fmoc group can be cleaved under acidic conditions to reveal the final peptide product [, ].

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to further substitution reactions.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 4-fluoro-2-methylbenzenesulfonic acid and hydrochloric acid .

Several methods exist for synthesizing 4-fluoro-2-methylbenzenesulfonyl chloride:

  • Direct Sulfonation: This method involves the reaction of 4-fluoro-2-methylbenzene with chlorosulfonic acid under controlled conditions to yield the corresponding sulfonyl chloride.
  • Fluorination Reactions: Starting from 2-methylbenzenesulfonyl chloride, fluorination can be achieved using reagents such as potassium fluoride or xenon difluoride in the presence of a suitable solvent .

Interaction studies involving 4-fluoro-2-methylbenzenesulfonyl chloride typically focus on its reactivity with biological molecules. Due to its electrophilic nature, it may interact with amino acids in proteins, leading to modifications that can alter protein function. This aspect is crucial for understanding its potential applications in drug development and toxicity assessments .

Several compounds share structural similarities with 4-fluoro-2-methylbenzenesulfonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Fluoro-4-methylbenzenesulfonyl chlorideC₇H₆ClFO₂SDifferent position of fluorine; similar reactivity
4-Chloro-2-methylbenzenesulfonyl chlorideC₇H₆Cl₂O₂SChlorine instead of fluorine; used in similar applications
3-Fluoro-4-methylbenzenesulfonyl chlorideC₇H₆ClFO₂SFluorine at a different position; affects reactivity profile

Uniqueness: The presence of fluorine at the para position relative to the sulfonyl group distinguishes 4-fluoro-2-methylbenzenesulfonyl chloride from other similar compounds. This substitution can significantly influence both its chemical reactivity and biological interactions compared to other halogenated sulfonyl chlorides.

4-Fluoro-2-methylbenzenesulfonyl chloride (CAS: 7079-48-3) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.63 g/mol. Its structure features a sulfonyl chloride (–SO₂Cl) group at the 1-position of a benzene ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position (Figure 1). The SMILES notation (CC1=C(C=CC(=C1)F)S(=O)(=O)Cl) and InChIKey (XLPGWKNCWMFHOD-UHFFFAOYSA-N) provide unambiguous stereochemical representation.

Spectroscopic Properties

  • ¹H NMR (CDCl₃): Signals at δ 2.42 ppm (s, 3H, CH₃), 7.29–7.38 ppm (m, aromatic protons).
  • ¹³C NMR: Peaks corresponding to the sulfonyl chloride carbon (δ ~140 ppm), fluorinated aromatic carbons (δ ~163 ppm for C–F), and methyl carbon (δ ~21 ppm).
  • ¹⁹F NMR: A singlet near δ 66 ppm, characteristic of para-fluorine substitution.

The electron-withdrawing fluorine and steric effects of the methyl group influence the compound’s reactivity, enhancing electrophilicity at the sulfur center.

PropertyValue
Boiling Point245–246°C
Density (25°C)1.433 g/mL
Refractive Index (20°C)1.537
Flash Point>110°C

Historical Context and Discovery

The compound emerged as a specialized reagent in the late 20th century, driven by demand for fluorinated building blocks in pharmaceutical and agrochemical synthesis. Early syntheses involved chlorosulfonation of 4-fluoro-2-methyltoluene. A landmark improvement came from Grunewald et al. (1999), who demonstrated its conversion to methyl sulfonates via hydrazine-mediated reduction followed by alkylation with methyl iodide. Recent advances include photocatalytic methods using aryldiazonium salts and sulfur dioxide, enabling milder conditions.

Position in Sulfonyl Chloride Chemistry

4-Fluoro-2-methylbenzenesulfonyl chloride occupies a niche between benzenesulfonyl chloride (simpler but less reactive) and tosyl chloride (more sterically hindered). Key distinctions include:

  • Electrophilicity: The fluorine atom increases the sulfonyl group’s electrophilicity, facilitating nucleophilic substitutions.
  • Steric Effects: The methyl group at the 2-position hinders approach to the sulfur center, moderating reactivity compared to unsubstituted analogs.
  • Thermal Stability: Decomposes above 245°C, making it suitable for high-temperature reactions.

Significance in Organic Synthetic Methodology

This compound is pivotal in:

  • Sulfonamide Formation: Reacts with amines to yield sulfonamides, critical in drug discovery (e.g., EGFR inhibitors).
  • Cross-Coupling Reactions: Serves as an electrophilic partner in Pd-catalyzed couplings to construct biaryl sulfones.
  • Thioester Synthesis: Facilitates one-pot synthesis of thioesters via oxidative addition with aryl iodides.

Industrial Production Routes

The industrial production of 4-Fluoro-2-methylbenzenesulfonyl chloride primarily relies on chlorosulfonation reactions using 3-fluorotoluene as the starting material. The most widely employed industrial route involves the direct reaction of 3-fluorotoluene with chlorosulfonic acid under controlled conditions [1] [2].

Primary Industrial Method: Direct Chlorosulfonation

The industrial synthesis utilizes chlorosulfonic acid as both the sulfonating and chlorinating agent in a single-step process. The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs the incoming chlorosulfonyl group to the ortho position relative to itself [1] [2].

Reaction Conditions:

  • Temperature: 0-25°C (maintained through controlled addition and external cooling) [1] [3]
  • Reagent Ratio: 2.5-4 molar equivalents of chlorosulfonic acid per mole of 3-fluorotoluene [1]
  • Reaction Time: 2-4 hours for complete conversion [1]
  • Solvent: Typically solvent-free or using minimal chlorinated solvents [1] [3]

Process Optimization:

Industrial processes have been optimized to address the highly exothermic nature of the chlorosulfonation reaction. The controlled addition of chlorosulfonic acid maintains temperatures below 25°C to prevent side reactions and ensure selectivity [1] [3]. The reaction mixture from the chlorosulfonation step can be used directly in subsequent purification steps without isolation of intermediates [1].

Alternative Industrial Routes:

A secondary industrial approach involves the sulfochlorination of fluorinated toluene derivatives. This method first generates the corresponding sulfonyl chloride mixture, which is then subjected to selective purification to obtain the desired isomer [1]. This route offers improved regioselectivity but requires additional purification steps.

Yield and Selectivity:

Industrial processes typically achieve yields of 70-85% with purities exceeding 97% after workup [1] [3]. The regioselectivity is primarily controlled by the directing effects of the methyl and fluorine substituents, favoring the formation of the 4-fluoro-2-methyl isomer [1].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 4-Fluoro-2-methylbenzenesulfonyl chloride employs several methodologies, each offering distinct advantages for research applications and small-scale production.

Method 1: Classical Chlorosulfonation Protocol

The most straightforward laboratory synthesis involves the reaction of 3-fluorotoluene with chlorosulfonic acid under inert atmosphere conditions [4] [5].

Detailed Procedure:

  • Setup: Use a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and addition funnel
  • Temperature Control: Maintain reaction temperature at 0-5°C using an ice bath
  • Addition: Add chlorosulfonic acid dropwise over 30-45 minutes to prevent excessive heat generation [3]
  • Reaction Monitoring: Continue stirring for 2-3 hours at room temperature
  • Quenching: Carefully add ice-water to decompose excess chlorosulfonic acid [3]

Method 2: Sandmeyer-Type Synthesis

An alternative laboratory approach utilizes the Sandmeyer reaction starting from 4-fluoro-2-methylaniline [6] [7].

Synthetic Sequence:

  • Diazotization: Convert 4-fluoro-2-methylaniline to the corresponding diazonium salt using sodium nitrite and hydrochloric acid at 0-5°C [2] [6]
  • Sulfonyl Chloride Formation: React the diazonium salt with sulfur dioxide and copper chloride in aqueous medium [6] [7]
  • Product Isolation: Extract the sulfonyl chloride with organic solvents and purify by crystallization [7]

Advantages: This method offers excellent functional group tolerance and proceeds under mild conditions [6] [7].

Method 3: Photocatalytic Synthesis

Recent advances in green chemistry have introduced photocatalytic methods for sulfonyl chloride synthesis [6].

Protocol:

  • Catalyst: Potassium poly(heptazine imide) (K-PHI) as heterogeneous photocatalyst [6]
  • Conditions: Visible light irradiation at room temperature for 18 hours [6]
  • Reagents: Diazonium tetrafluoroborate and thionyl chloride in acetonitrile [6]
  • Yield: 85-99% depending on substrate substitution pattern [6]

Method 4: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields in sulfonyl chloride synthesis [8] [9].

Optimized Conditions:

  • Temperature: 160°C under microwave irradiation [8]
  • Time: 15 minutes compared to several hours using conventional heating [8]
  • Solvent System: Tetrahydrofuran:ethanol:water mixture for optimal heat transfer [8]
  • Yield Enhancement: 10-20% improvement over conventional methods [8]

Purification Techniques and Quality Control

The purification of 4-Fluoro-2-methylbenzenesulfonyl chloride requires careful selection of methods due to the compound's moisture sensitivity and corrosive nature.

Primary Purification Methods

Crystallization from Aqueous Media:

The most commonly employed industrial purification method involves controlled precipitation from aqueous solutions [3].

Procedure:

  • Water Addition: Add water slowly to the crude reaction mixture to react with excess chlorosulfonic acid, evolving hydrogen chloride gas [3]
  • Temperature Control: Maintain temperature at 20-60°C through controlled water addition rate [3]
  • Crystal Growth: Age the mixture for minimum 30 minutes to promote large crystal formation [3]
  • Filtration: Separate crystals by filtration and wash with cold water [3]
  • Drying: Dry under vacuum to remove residual moisture [3]

Advantages: This method produces large, easily filterable crystals with water content typically below 15% by weight [3].

Column Chromatography:

For high-purity applications, silica gel column chromatography provides excellent separation [10] [11].

Conditions:

  • Stationary Phase: Silica gel (230-400 mesh) [10]
  • Mobile Phase: Hexanes:ethyl acetate gradients (typically 4:1 to 1:1) [10] [11]
  • Sample Loading: Dissolved in minimal dichloromethane or loaded as solid on silica [10]
  • Detection: Ultraviolet absorption at 254 nm or staining methods [11]

Vacuum Distillation:

For large-scale purification, vacuum distillation offers an efficient method [5] [12].

Parameters:

  • Boiling Point: 245-246°C at atmospheric pressure, significantly lower under vacuum [5] [12]
  • Pressure: Typically 10-50 mmHg to prevent thermal decomposition [12]
  • Temperature Control: Gradual heating to avoid decomposition [12]

Quality Control Protocols

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as the primary structural confirmation tool [13] [14].

¹H NMR Characteristics:

  • Methyl Group: δ 2.79 ppm (singlet, 3H) [2] [5]
  • Aromatic Protons: δ 7.31-8.07 ppm (multiplet, 3H) [2] [5]
  • Coupling Patterns: Fluorine coupling visible in aromatic region [5]

¹⁹F NMR Analysis:

  • Chemical Shift: δ -110 to -120 ppm relative to CFCl₃ [5]
  • Multiplicity: Typically appears as doublet due to aromatic proton coupling [5]

Chromatographic Purity Assessment:

Gas Chromatography (GC) provides quantitative purity determination [15] [16].

Conditions:

  • Column: DB-5 or equivalent (30 m × 0.25 mm × 0.25 μm) [15]
  • Temperature Program: 60°C (2 min) to 280°C at 10°C/min [15]
  • Detection: Flame ionization detector (FID) or mass spectrometric detection [15]
  • Purity Specification: ≥97% by area normalization [15]

High Performance Liquid Chromatography (HPLC) offers complementary analysis [16] [14].

Parameters:

  • Column: C18 reverse-phase (150 mm × 4.6 mm, 5 μm) [16] [14]
  • Mobile Phase: Acetonitrile:water gradients with phosphate buffer [16] [14]
  • Detection: UV absorption at 240 nm [14]
  • Sample Preparation: Derivatization may be required for enhanced detection [16] [14]

Mass Spectrometric Confirmation:

Electron Impact Mass Spectrometry provides molecular ion confirmation .

Key Fragments:

  • Molecular Ion: m/z 208 [M]⁺
  • Base Peak: Loss of Cl to give m/z 173
  • Characteristic Fragments: SO₂Cl loss (m/z 125), fluorotoluene cation

Green Chemistry Approaches to Synthesis

Modern synthetic approaches increasingly emphasize environmentally sustainable methodologies that minimize waste generation and reduce the use of hazardous reagents.

Microwave-Assisted Green Synthesis

Microwave irradiation represents a significant advancement in green chemistry for sulfonyl chloride synthesis [8] [9] [18].

Environmental Benefits:

  • Energy Efficiency: 80-90% reduction in reaction time compared to conventional heating [8]
  • Yield Enhancement: 10-20% improvement in product yields [8]
  • Solvent Reduction: Enables solvent-free or minimal solvent conditions [9] [19]
  • Waste Minimization: Reduces formation of side products through selective heating [19]

Optimized Green Protocol:

  • Reagent Preparation: Mix 3-fluorotoluene with chlorosulfonic acid in a microwave-transparent vessel [8]
  • Irradiation: Apply 160°C microwave heating for 15 minutes [8]
  • Workup: Minimal aqueous extraction for product isolation [8]
  • Purification: Direct crystallization without organic solvents [8]

Photocatalytic Green Synthesis

Photocatalysis using heterogeneous catalysts offers a metal-free, sustainable approach [6] [20].

Key Advantages:

  • Metal-Free Catalysis: Eliminates toxic transition metal catalysts [6]
  • Renewable Energy: Utilizes visible light as energy source [6]
  • Mild Conditions: Room temperature operation reduces energy consumption [6]
  • Catalyst Recycling: Heterogeneous K-PHI catalyst can be recycled multiple times [6]

Sustainable Reagent Systems:

N-Chlorosuccinimide-Based Methods provide environmentally benign alternatives to traditional chlorosulfonation [9] [21].

Green Features:

  • Recyclable Byproducts: Succinimide can be converted back to N-chlorosuccinimide using sodium hypochlorite [9] [21]
  • Waste Water Utilization: Process water can be recycled for reagent preparation [9]
  • Reduced Toxicity: Eliminates the need for highly corrosive chlorosulfonic acid [9]

Aqueous Process Chemistry:

Development of aqueous-based synthetic routes significantly improves environmental profiles [7] [22].

Methodology:

  • Solvent Replacement: Water replaces organic solvents in key reaction steps [7]
  • Enhanced Safety: Eliminates volatile organic compound emissions [7]
  • Improved Atom Economy: Higher incorporation of starting materials into final product [7]
  • Simplified Workup: Direct product precipitation from aqueous medium [7]

Solvent-Free Synthetic Approaches:

Elimination of organic solvents represents the ultimate green chemistry goal [9] [19].

Benefits:

  • Zero Waste Solvents: Complete elimination of organic solvent waste [19]
  • Enhanced Reaction Rates: Concentrated reaction conditions often accelerate reactions [19]
  • Simplified Purification: Direct product crystallization without solvent removal [19]
  • Economic Advantages: Reduced solvent costs and disposal expenses [19]

Life Cycle Assessment Considerations:

Modern green synthesis development incorporates comprehensive environmental impact assessment [23] [24].

Evaluation Parameters:

  • Carbon Footprint: Total greenhouse gas emissions throughout the synthesis [23]
  • Energy Consumption: Cumulative energy requirements for all synthetic steps [23]
  • Waste Generation: Quantification of all waste streams including water and air emissions [24]
  • Resource Utilization: Efficiency of raw material conversion to final product [24]

Future Directions in Green Synthesis:

Emerging technologies continue to advance sustainable synthesis of sulfonyl chlorides [23] [25].

Promising Approaches:

  • Deep Eutectic Solvents: Biodegradable, non-toxic solvent alternatives [25]
  • Continuous Flow Chemistry: Enhanced safety and efficiency for large-scale production [26]
  • Biocatalytic Methods: Enzymatic approaches for selective transformations [24]
  • Electrochemical Synthesis: Direct electrochemical oxidation methods [27]

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

4-Fluoro-2-methylbenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types